molecular formula C8H14O2 B14439253 1-Methoxy-5-methylhex-1-en-3-one CAS No. 74074-60-5

1-Methoxy-5-methylhex-1-en-3-one

Katalognummer: B14439253
CAS-Nummer: 74074-60-5
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: HHMBSKPFGNJLPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-5-methylhex-1-en-3-one is an organic compound with the molecular formula C8H14O2 It is a ketone with a methoxy group and a methyl group attached to a hexene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methoxy-5-methylhex-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of 5-methyl-1-hexen-3-one with methanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic addition of methanol to the carbonyl group, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-5-methylhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-5-methylhex-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Methoxy-5-methylhex-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of intermediates and transition states, leading to the final products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-1-hexen-3-one: A similar compound with a different functional group.

    1-Methoxy-5-methylhexane: Lacks the double bond present in 1-Methoxy-5-methylhex-1-en-3-one.

    5-Methyl-5-hexen-2-one: Another related compound with a different position of the functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

74074-60-5

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

1-methoxy-5-methylhex-1-en-3-one

InChI

InChI=1S/C8H14O2/c1-7(2)6-8(9)4-5-10-3/h4-5,7H,6H2,1-3H3

InChI-Schlüssel

HHMBSKPFGNJLPJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C=COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.